6-Chloro-1H-indazole-4-boronic acid
Overview
Description
6-Chloro-1H-indazole-4-boronic acid is a boronic acid derivative of indazole, a heterocyclic compound containing a fused benzene and pyrazole ring
Mechanism of Action
Target of Action
6-Chloro-1H-indazole-4-boronic acid is primarily used as a reagent in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . The compound’s primary targets are the organic groups participating in this reaction .
Mode of Action
The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond with formally electrophilic organic groups . In the transmetalation step, formally nucleophilic organic groups, such as this compound, are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by this compound . This reaction allows for the formation of carbon–carbon bonds, which are fundamental in organic synthesis . The downstream effects include the synthesis of various organic compounds, which can be used in a wide range of applications .
Pharmacokinetics
It’s known that boronic acids, in general, are relatively stable and readily prepared
Result of Action
The primary result of the action of this compound is the formation of carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This leads to the synthesis of various organic compounds . .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known to be exceptionally mild and functional group tolerant . Therefore, the reaction conditions, such as temperature and pH, could potentially impact the action of this compound. Additionally, the presence of other substances, such as transition metals, could also affect the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1H-indazole-4-boronic acid typically involves the borylation of 6-chloro-1H-indazole. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions usually involve heating the mixture to a temperature range of 80-100°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The scalability of the palladium-catalyzed borylation reaction makes it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1H-indazole-4-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic solvent or an acid.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., DMF, THF).
Protodeboronation: Common reagents include acids (e.g., hydrochloric acid) and protic solvents (e.g., methanol).
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.
Protodeboronation: The corresponding indazole derivative without the boronic acid group.
Scientific Research Applications
6-Chloro-1H-indazole-4-boronic acid has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds, particularly those targeting cancer and microbial infections.
Materials Science: It is utilized in the development of advanced materials, including polymers and electronic devices.
Biological Research: It serves as a building block for the synthesis of biologically active molecules, aiding in the study of various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-1H-indazole-4-boronic acid
- 6-Iodo-1H-indazole-4-boronic acid
- 6-Fluoro-1H-indazole-4-boronic acid
Uniqueness
6-Chloro-1H-indazole-4-boronic acid is unique due to the presence of the chlorine atom, which can influence the reactivity and properties of the compound. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can affect the compound’s behavior in chemical reactions and its applications in different fields .
Properties
IUPAC Name |
(6-chloro-1H-indazol-4-yl)boronic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BClN2O2/c9-4-1-6(8(12)13)5-3-10-11-7(5)2-4/h1-3,12-13H,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLHIOJCHLQACKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC2=C1C=NN2)Cl)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001262538 | |
Record name | Boronic acid, B-(6-chloro-1H-indazol-4-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001262538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2121512-04-5 | |
Record name | Boronic acid, B-(6-chloro-1H-indazol-4-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-04-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-(6-chloro-1H-indazol-4-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001262538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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